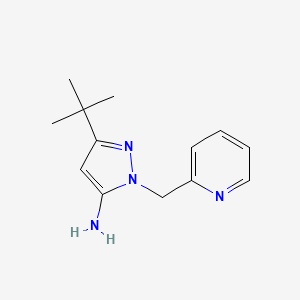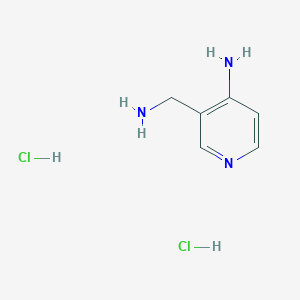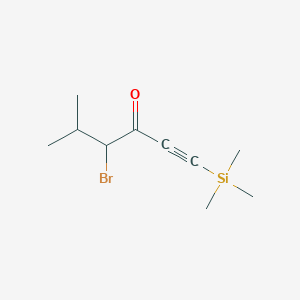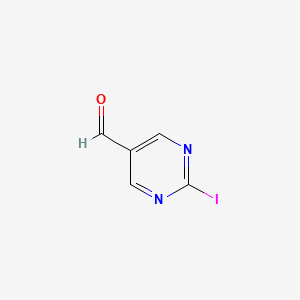
2-Iodopyrimidine-5-carbaldehyde
Descripción general
Descripción
2-Iodopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₅H₃IN₂O. It is a pyrimidine derivative, where the pyrimidine ring is substituted with an iodine atom at the 2-position and an aldehyde group at the 5-position.
Métodos De Preparación
The synthesis of 2-Iodopyrimidine-5-carbaldehyde typically involves the iodination of pyrimidine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reagent for the formylation of pyrimidine oxo derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Iodopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Iodopyrimidine-5-carbaldehyde is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Iodopyrimidine-5-carbaldehyde in biological systems is not well-documented. its reactivity and ability to form various derivatives suggest it may interact with biological molecules through covalent bonding or non-covalent interactions, affecting molecular pathways and targets.
Comparación Con Compuestos Similares
Similar compounds to 2-Iodopyrimidine-5-carbaldehyde include other iodinated pyrimidines and pyrimidine carbaldehydes. For example:
2-Iodopyrimidine: Lacks the aldehyde group but shares the iodine substitution.
5-Formylpyrimidine: Contains the aldehyde group but lacks the iodine substitution.
Propiedades
IUPAC Name |
2-iodopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKACNIPNNUNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


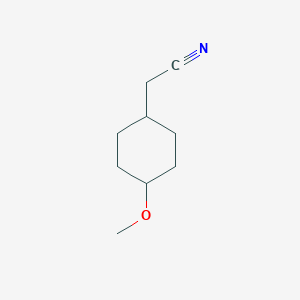
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

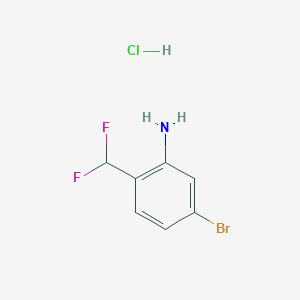

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)



![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
